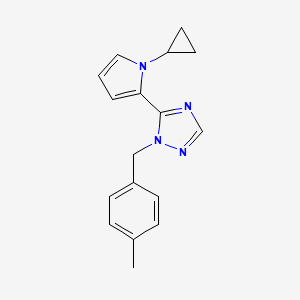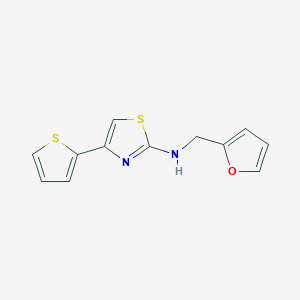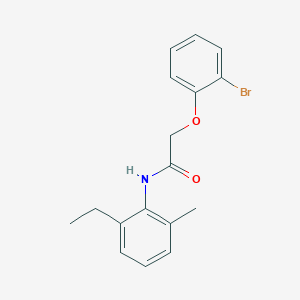
5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole, also known as CP-154,526, is a selective antagonist for the corticotropin-releasing factor-1 (CRF1) receptor. This compound has gained attention due to its potential therapeutic applications in several neurological and psychiatric disorders.
作用机制
5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole is a selective antagonist for the CRF1 receptor, which is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. The HPA axis is responsible for the release of cortisol, a stress hormone, in response to stress. 5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole blocks the binding of CRF to the CRF1 receptor, thereby reducing the release of cortisol. This mechanism of action has been implicated in the anxiolytic and antidepressant effects of 5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole.
Biochemical and physiological effects:
5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole has been shown to have several biochemical and physiological effects in preclinical studies. This compound has been shown to reduce the release of cortisol in response to stress, which may contribute to its anxiolytic and antidepressant effects. 5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, 5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist for the CRF1 receptor, which allows for the investigation of the specific role of this receptor in various physiological and pathological conditions. However, one limitation is that 5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole has poor solubility in water, which may limit its use in certain experimental protocols. Additionally, 5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole has a relatively short half-life in vivo, which may require frequent dosing in some experiments.
未来方向
There are several future directions for the investigation of 5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole. One direction is the investigation of its potential therapeutic applications in stress-related disorders, such as PTSD and anxiety disorders. Another direction is the investigation of its potential use in the treatment of addiction and substance abuse disorders. Additionally, there is a need for the development of more potent and selective CRF1 receptor antagonists with improved pharmacokinetic properties. Finally, the investigation of the potential side effects of 5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole in preclinical and clinical studies is also an important future direction.
合成方法
5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole can be synthesized using a multi-step process. The first step involves the reaction of 4-methylbenzylamine with 1,2,4-triazole-3-carboxylic acid to form the corresponding amide. The amide is then reacted with cyclopropyl isocyanate to obtain the desired product, 5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole. The synthesis of this compound has been reported in several research articles, and the purity and yield can be optimized using various techniques.
科学研究应用
5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. This compound has been shown to have anxiolytic, antidepressant, and anti-addictive effects in preclinical studies. 5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole has also been investigated for its potential use in the treatment of stress-related disorders, such as post-traumatic stress disorder (PTSD) and anxiety disorders.
属性
IUPAC Name |
5-(1-cyclopropylpyrrol-2-yl)-1-[(4-methylphenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-13-4-6-14(7-5-13)11-21-17(18-12-19-21)16-3-2-10-20(16)15-8-9-15/h2-7,10,12,15H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBVQVUHHFRTDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NC=N2)C3=CC=CN3C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-cyclopropyl-1H-pyrrol-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5691764.png)
![3-[(3R*,4S*)-4-(dimethylamino)-1-(3-pyridin-4-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B5691770.png)
![1-(2-methyl-6-propyl-4-pyrimidinyl)-N-[(3R)-3-pyrrolidinyl]-4-piperidinamine dihydrochloride](/img/structure/B5691771.png)
![1-(4-isopropylphenyl)-5-oxo-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5691777.png)
![2-(3-methoxypropyl)-8-[2-oxo-2-(1-piperazinyl)ethyl]-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B5691778.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5691781.png)


![5-{2-[(1S*,5R*)-6-benzyl-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-2-oxoethyl}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5691817.png)

![4-(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5691831.png)
![N~7~-(2,5-dimethoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5691846.png)
![(3R*,5R*)-N-{2-[(4-methylphenyl)thio]ethyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5691861.png)